molecular formula C9H15FN4O2 B11743102 3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11743102
M. Wt: 230.24 g/mol
InChI Key: VHWAKRYMDMAFMR-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrazole ring substituted with amino, fluoroethyl, and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Amination: The amino group can be introduced through reductive amination reactions.

    Methoxyethyl Substitution: The methoxyethyl group can be added using alkylation reactions with methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino, fluoroethyl, and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluoroethyl halides, methoxyethyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chloroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2-bromoethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2-iodoethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

Molecular Formula

C9H15FN4O2

Molecular Weight

230.24 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H15FN4O2/c1-16-5-3-12-9(15)7-6-14(4-2-10)13-8(7)11/h6H,2-5H2,1H3,(H2,11,13)(H,12,15)

InChI Key

VHWAKRYMDMAFMR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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